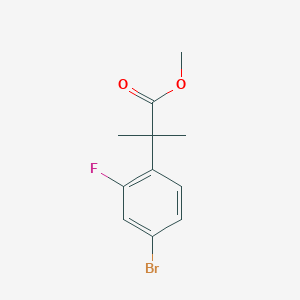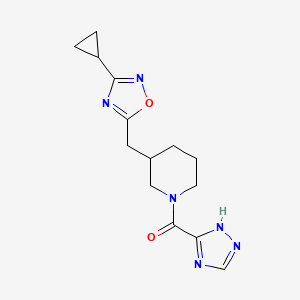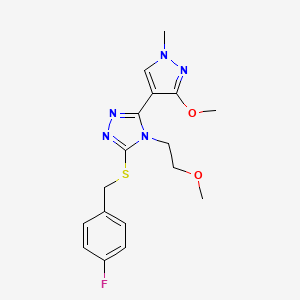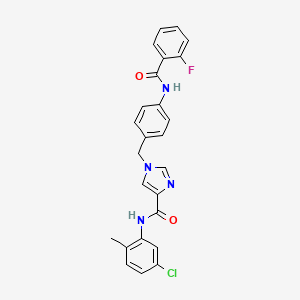
Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate” is a chemical compound with the CAS Number: 193290-19-6 . It has a molecular weight of 247.06 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a colorless to yellow liquid .
Molecular Structure Analysis
The IUPAC name for the compound is "methyl 2-(4-bromo-2-fluorophenyl)acetate" . The InChI code for the compound is "1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3" . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a colorless to yellow liquid . It has a molecular weight of 247.06 . The compound is stored in a refrigerator and is shipped at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing non-steroidal anti-inflammatory and analgesic material, was developed. This synthesis is significant due to the high yield and the avoidance of expensive and toxic materials in large-scale production (Qiu et al., 2009).
The Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate was studied, showcasing the creation of diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. This research highlights the stereochemistry of nucleophilic addition, vital for understanding the synthesis of complex organic compounds (MatsumotoTakashi & FukuiKenji, 1972).
Biological Applications
A fluorescent probe designed for the detection of N2H4, utilizing 4-bromobutyryl moiety as the recognition site, was synthesized. This probe exhibits low cytotoxicity, high cell permeability, and is suitable for fluorescence imaging in biological samples, presenting an application in environmental and biological monitoring (Zhu et al., 2019).
The synthesis, crystal structure analysis, and biological activities of methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene) sulfonamido]methyl}-3-(4-fluorophenyl) prop-2-enoate (MFMSF) were explored. This compound demonstrated potential bioactive properties, including antibacterial activity against various pathogens, highlighting its application in pharmaceutical research (Murugavel et al., 2016).
Environmental and Material Sciences
- Alternatives to methyl bromide for controlling pests in stored products and quarantines were investigated. This research is crucial for developing environmentally friendly pest control methods, addressing the need for sustainable alternatives due to methyl bromide's ozone-depleting properties (Fields & White, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 , indicating potential harm to the eyes, skin, and respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate are currently unknown. This compound is a derivative of 2-(4-bromo-2-fluorophenyl)acetic acid
Pharmacokinetics
The compound’s molecular weight (24706 g/mol) suggests that it could potentially be absorbed in the gastrointestinal tract following oral administration. The presence of the methyl ester group may also influence its distribution and metabolism.
Propiedades
IUPAC Name |
methyl 2-(4-bromo-2-fluorophenyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15-3)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQPWIXGTPYTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864279.png)
![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2864281.png)
![5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole](/img/structure/B2864282.png)
![4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864285.png)
![2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2864286.png)
![[2-(2-Chloro-6-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)
![2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide](/img/structure/B2864288.png)


![4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde](/img/structure/B2864293.png)



